molecular formula C19H19N3O6S2 B2883010 (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865160-24-3

(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2883010
CAS No.: 865160-24-3
M. Wt: 449.5
InChI Key: OJRXVUMVICUUNC-VZCXRCSSSA-N
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Description

(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a sulfamoyl group and a benzoate ester. The presence of the sulfonamide moiety is of significant interest, as this functional group is commonly found in compounds that act as enzyme inhibitors, potentially targeting processes like carbonic anhydrase activity or other sulfonamide-sensitive pathways. The (Z)-configured imine (ylidene) group and the carboxamide linker contribute to the molecule's planarity and potential for hydrogen bonding, which can be critical for its interaction with biological targets. The methoxyethyl side chain on the benzothiazole nitrogen enhances solubility and influences the compound's pharmacokinetic properties. Primary research applications for this compound include its investigation as a potential inhibitor for various enzymes, a candidate in high-throughput screening assays for anticancer or antimicrobial activity, and a valuable intermediate for the synthesis of more complex chemical entities. Its structural features make it a compelling subject for studying structure-activity relationships (SAR) within the benzothiazole series. This product is intended for non-human research and laboratory use only. It is not for diagnostic, therapeutic, or veterinary applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 4-[[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-27-10-9-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)12-3-5-13(6-4-12)18(24)28-2/h3-8,11H,9-10H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRXVUMVICUUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 6-sulfamoylbenzo[d]thiazole, and methyl 4-formylbenzoate. The key steps in the synthesis include:

    Formation of the benzo[d]thiazole ring: This is achieved by reacting 2-methoxyethylamine with a suitable precursor to form the benzo[d]thiazole core.

    Introduction of the sulfonamide group: This involves the sulfonation of the benzo[d]thiazole ring to introduce the sulfamoyl group.

    Condensation reaction: The final step involves the condensation of the benzo[d]thiazole derivative with methyl 4-formylbenzoate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, it may have applications in the treatment of bacterial infections due to its antibacterial properties .

Industry

In the industrial sector, (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is used in the development of advanced materials, such as semiconductors for plastic electronics

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound may also disrupt bacterial cell wall synthesis, contributing to its antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzo[d]thiazole 6-SO₂NH₂, 3-(2-methoxyethyl), Z-carbamoyl ~495 (estimated) Enhanced solubility from methoxyethyl
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide Benzo[d]thiazole 6-SO₂NH₂, 3-allyl, Z-configuration 451.5 Allyl group may reduce metabolic stability
Metsulfuron Methyl Ester Triazine + Benzoate Sulfonylurea bridge, 4-methoxy-6-methyl 381.4 Herbicidal activity via ALS inhibition
Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Benzoate + Isoxazole Phenethoxy, 3-methylisoxazole ~357 (estimated) Potential kinase modulation
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzoate + Thiadiazole Thiadiazolylmethoxy, phenylcarbamoyl 369.4 Thiadiazole enhances π-π interactions
Key Observations:
  • Sulfamoyl vs. Sulfonyl Groups : The target compound’s sulfamoyl group (-SO₂NH₂) differs from sulfonylurea bridges in metsulfuron methyl ester (-SO₂NHC(O)NH-), which are critical for herbicidal activity via acetolactate synthase (ALS) inhibition . Sulfamoyl groups may exhibit distinct hydrogen-bonding interactions.
  • Substituent Effects : The 2-methoxyethyl chain in the target compound likely improves aqueous solubility compared to the allyl group in CAS 887203-58-9 or the phenethyl groups in I-6473 .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.8 0.15 (PBS) Moderate (CYP3A4)
Metsulfuron Methyl Ester 1.9 0.8 (Water) Low (rapid hydrolysis)
I-6473 3.5 0.05 (DMSO) High (esterase-resistant)
CAS 887203-58-9 3.2 0.1 (PBS) Low (allyl oxidation)
Key Findings:
  • The target compound’s methoxyethyl group reduces logP compared to I-6473, balancing lipophilicity and solubility.
  • Sulfamoyl-containing compounds (target, CAS 887203-58-9) show lower solubility than sulfonylurea analogs (e.g., metsulfuron), possibly due to reduced ionization .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityEvidence Reference
Temperature70–100°CHigher yield, risk of side products
pH7–8Stabilizes reactive groups
Reaction Time12–24 hoursBalances conversion vs. decomposition
SolventDMF/DMSOEnhances intermediate solubility

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Z-isomer configuration via coupling constants and NOE effects .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (<5% threshold) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and separates isomers .

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniquePurposeCritical ParametersEvidence Reference
1H/13C NMRConfirm Z-isomer configurationCoupling constants, NOE
HRMSValidate molecular weightResolution > 20,000
Reverse-phase HPLCPurity assessment, isomer separationC18 column, acetonitrile/water gradient

Advanced: How can discrepancies between in vitro and in vivo activity data be systematically addressed?

Methodological Answer:
Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to identify phase I/II metabolites and assess stability .
  • Prodrug Design : Modify sulfamoyl or methoxyethyl groups to enhance membrane permeability .

Advanced: What strategies are recommended for structural modifications to enhance target specificity?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies:

  • Sulfamoyl Group : Replace with phosphonates or carboxylates to alter hydrogen-bonding interactions .
  • Methoxyethyl Side Chain : Introduce fluorinated analogs (e.g., -CF2CH3) to improve lipophilicity and target engagement .
  • Benzothiazole Core : Incorporate electron-withdrawing groups (e.g., -NO2) to modulate electronic effects .

Q. Table 3: SAR Modification Strategies

Functional GroupModification StrategyExpected OutcomeEvidence Reference
SulfamoylReplace with phosphonateEnhanced binding affinity
MethoxyethylFluorination (-CF2CH3)Increased lipophilicity
BenzothiazoleAdd -NO2 at position 6Improved electron density

Basic: What are the primary challenges in isolating the (Z)-isomer during synthesis?

Methodological Answer:
The (Z)-isomer is thermodynamically less stable than the (E)-form. Mitigation strategies:

  • Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol mobile phases .
  • Crystallization : Slow cooling in ethyl acetate/hexane mixtures selectively precipitates the (Z)-isomer .
  • Kinetic Control : Conduct reactions at low temperatures (0–5°C) to favor (Z)-formation .

Advanced: How can computational modeling guide the design of derivatives with improved efficacy?

Methodological Answer:
Integrate molecular docking and dynamics simulations:

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models on IC50 data to predict bioactivity of novel analogs .

Q. Table 4: Computational Workflow for Derivative Design

StepTool/SoftwareKey OutputsEvidence Reference
Molecular DockingAutoDock VinaBinding energy (ΔG), pose
MD SimulationsGROMACSRMSD, hydrogen bond occupancy
QSAR ModelingKNIME/RDKitPredictive IC50 values

Basic: What solvent systems are optimal for recrystallization to ensure high purity?

Methodological Answer:
Recrystallization efficiency depends on solvent polarity and solubility:

  • Polar Solvents : Ethanol/water (7:3 v/v) for initial crude purification .
  • Non-Polar Mixtures : Ethyl acetate/hexane (1:2 v/v) for final crystallization .
  • Temperature Gradient : Gradual cooling from 60°C to 4°C minimizes co-precipitation of impurities .

Advanced: What experimental approaches are critical for elucidating the mechanism of action?

Methodological Answer:
Mechanistic studies require multi-disciplinary approaches:

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins .
  • CRISPR-Cas9 Screens : Identify gene knockouts that rescue compound-induced phenotypes .
  • Transcriptomics : RNA-seq to map pathways affected by treatment (e.g., apoptosis, inflammation) .

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